![molecular formula C20H18N2O4 B244488 N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific research community. This compound has been shown to have potential applications in the field of neuroscience, pharmacology, and toxicology. In
Mécanisme D'action
N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide acts as a potent agonist for the CB1 and CB2 receptors in the brain. This results in the activation of the endocannabinoid system, which is responsible for regulating a variety of physiological processes, including appetite, pain sensation, mood, and memory. The activation of the CB1 receptor by N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide leads to the release of dopamine, which is responsible for the euphoric effects of cannabinoids. The activation of the CB2 receptor by N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide leads to the modulation of the immune system, which can have both beneficial and harmful effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide are similar to those of other synthetic cannabinoids. These effects can include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has also been shown to have potential neuroprotective effects, which could make it a promising therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide in lab experiments is its potent binding affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is its potential for abuse and addiction. This compound has been shown to have psychoactive effects, which could make it a target for recreational drug use.
Orientations Futures
There are several future directions for research on N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced potential for abuse. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the human body, including their potential for addiction and withdrawal. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide, as well as its potential for use as a therapeutic agent.
Méthodes De Synthèse
N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is synthesized by reacting 4-methoxy-2-nitrobenzoic acid with 2-methylphenylacetonitrile to form 4-methoxy-3-(2-methylphenyl)-2-nitrobenzamide. This compound is then reduced with tin (II) chloride to form 4-methoxy-3-(2-methylphenyl)benzamide. Finally, the compound is treated with furan-2-carboxylic acid chloride to form N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide.
Applications De Recherche Scientifique
N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have potent binding affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used in studies to investigate the effects of synthetic cannabinoids on the cardiovascular system, immune system, and respiratory system.
Propriétés
Formule moléculaire |
C20H18N2O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[4-methoxy-3-[(2-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-3-4-7-15(13)19(23)22-16-12-14(9-10-17(16)25-2)21-20(24)18-8-5-11-26-18/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Clé InChI |
SQHOYJUHJQPXBV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
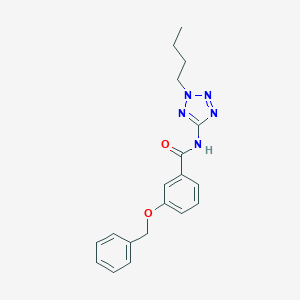


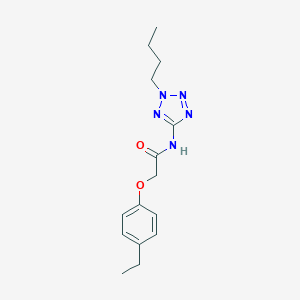
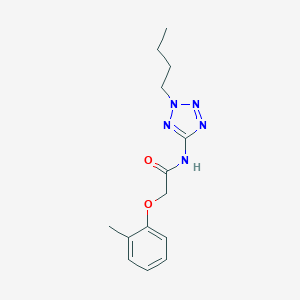
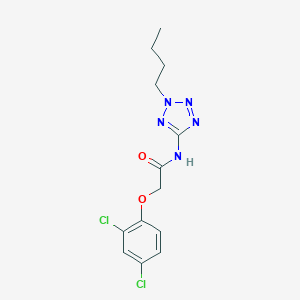
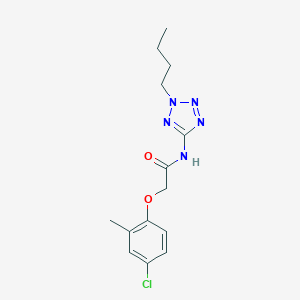

![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)